REACTION_CXSMILES
|
C([Li])(CC)C.[F:6][C:7]([F:22])([F:21])[O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[NH:15][C:16](=[O:20])[O:17][CH2:18][CH3:19].[I:23]I>C1CCCCC1.C1COCC1>[I:23][C:11]1[CH:12]=[CH:13][CH:14]=[C:9]([O:8][C:7]([F:21])([F:22])[F:6])[C:10]=1[NH:15][C:16](=[O:20])[O:17][CH2:18][CH3:19]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(CC)[Li]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=C(C=CC=C1)NC(OCC)=O)(F)F
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added drop-wise at −70° C
|
Type
|
CUSTOM
|
Details
|
the mixture was quenched with saturated ammonium chloride solution
|
Type
|
ADDITION
|
Details
|
Water (50 mL) was added
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with diethyl ether (3×40 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases was washed with 40% sodium meta-bisulfite solution, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(C(=CC=C1)OC(F)(F)F)NC(OCC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |